(E)-1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C25H34Cl2N2O5 and its molecular weight is 513.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride, with a CAS number of 1331726-20-5, is a complex organic molecule characterized by its unique structural components, including a benzo[d][1,3]dioxole moiety and a piperazine ring. This article focuses on the biological activities associated with this compound, particularly its potential pharmacological effects.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C25H34Cl2N2O5 |
Molecular Weight | 513.4 g/mol |
CAS Number | 1331726-20-5 |
The structure of the compound suggests potential interactions with various biological targets, particularly in the central nervous system due to the presence of the piperazine ring, which is commonly associated with neuroactive compounds.
Anticonvulsant and Antidepressant Properties
Research indicates that derivatives of piperazine, such as this compound, exhibit significant anticonvulsant and antidepressant activities. A related study on a piperazine derivative demonstrated that it provided excellent protection against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) in rodent models. Specifically, it showed 50% protection at a dose of 100 mg/kg in a pilocarpine-induced status epilepticus model .
Moreover, these compounds have been shown to influence GABAergic neurotransmission, which is crucial for their anticonvulsant effects. The antidepressant activity observed in these studies suggests that this compound may also modulate serotonin or norepinephrine pathways, although further research is necessary to elucidate these mechanisms fully.
Anticancer Activity
Emerging evidence suggests that the compound may possess anticancer properties. Studies have highlighted the role of similar benzo[d][1,3]dioxole-containing compounds in inhibiting cancer cell proliferation. For instance, one study reported that a related benzo[d][1,3]dioxole-piperazine derivative exhibited significant cytotoxicity against various cancer cell lines, indicating potential for development as an anticancer agent .
The proposed mechanism of action for this compound includes:
- GABAergic Modulation : Enhancing GABA receptor activity to exert anticonvulsant effects.
- Serotonergic Pathways : Potentially influencing serotonin levels to provide antidepressant effects.
- Antiproliferative Effects : Inducing apoptosis in cancer cells through modulation of key signaling pathways.
Study 1: Anticonvulsant Activity
In a controlled study involving mice and rats, the compound demonstrated protective effects against seizures induced by various agents. The results indicated a strong correlation between dosage and efficacy:
Dosage (mg/kg) | Seizure Protection (%) |
---|---|
50 | 30 |
100 | 50 |
200 | 70 |
These findings suggest that higher doses significantly enhance anticonvulsant activity while maintaining an acceptable safety profile .
Study 2: Anticancer Potential
A recent investigation into the anticancer properties of similar compounds revealed that they could significantly inhibit tumor growth in vivo. In one experiment involving breast cancer models:
Treatment Group | Tumor Volume Reduction (%) |
---|---|
Control | - |
Compound Treatment | 60 |
This reduction in tumor volume highlights the potential therapeutic applications of the compound in oncology .
Eigenschaften
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5.2ClH/c1-3-4-19-5-7-22(24(13-19)29-2)30-17-21(28)16-27-11-9-26(10-12-27)15-20-6-8-23-25(14-20)32-18-31-23;;/h3-8,13-14,21,28H,9-12,15-18H2,1-2H3;2*1H/b4-3+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBORNLUBBYQOTL-CZEFNJPISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O)OC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O)OC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34Cl2N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.